molecular formula C7H7NO B144475 4-Acetylpyridine CAS No. 1122-54-9

4-Acetylpyridine

Cat. No.: B144475
CAS No.: 1122-54-9
M. Wt: 121.14 g/mol
InChI Key: WMQUKDQWMMOHSA-UHFFFAOYSA-N
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Description

4-Acetylpyridine is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, where an acetyl group is attached to the fourth carbon of the pyridine ring. This compound is known for its applications in organic synthesis, pharmaceutical industries, and rubber industries .

Mechanism of Action

Target of Action

4-Acetylpyridine is an organic compound that has been reported to have anticonvulsant properties . .

Mode of Action

It has been reported to offer long-lasting protection against hypothermic restraint stress-induced gastric ulceration in mice . This suggests that it may interact with targets in the nervous system and the gastrointestinal tract to exert its effects.

Biochemical Pathways

Given its reported anticonvulsant and gastroprotective effects, it may influence pathways related to neuronal signaling and gastric mucosal protection .

Result of Action

The administration of this compound has been reported to provide long-lasting protection against gastric ulceration induced by hypothermic restraint stress in mice . This suggests that it may have a protective effect on the gastric mucosa, potentially by reducing stress-induced gastric acid secretion or by enhancing the gastric mucosal defense mechanisms.

Biochemical Analysis

Biochemical Properties

4-Acetylpyridine interacts with various biomolecules in biochemical reactions. It has been identified as a strong specific inhibitor of the response to pyrazine-carboxamide . This suggests that this compound may interact with enzymes and proteins involved in this biochemical pathway.

Cellular Effects

It has been suggested that this compound may have an inhibitory effect on certain cellular processes

Molecular Mechanism

It has been suggested that it may act as an inhibitor in certain biochemical reactions

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have long-term effects on cellular function

Metabolic Pathways

This compound may be involved in various metabolic pathways. It has been suggested that this compound may interact with enzymes or cofactors involved in these pathways

Transport and Distribution

It is soluble in water and is probably combustible

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylpyridine can be synthesized through various methods. One common method involves the reaction of pyridine with acetic anhydride in the presence of a catalyst. Another method includes the reaction of pyridine with acetyl chloride under anhydrous conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting pyridinecarboxylic ester with acetic acid in the gas phase in the presence of a catalyst. The catalyst typically consists of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica base .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Acetylpyridine
  • 3-Acetylpyridine
  • 4-Formylpyridine

Comparison: 4-Acetylpyridine is unique due to its specific position of the acetyl group on the pyridine ring, which influences its reactivity and applications. Compared to 2-Acetylpyridine and 3-Acetylpyridine, this compound has distinct chemical properties and reactivity patterns. For instance, the position of the acetyl group affects the compound’s ability to undergo nucleophilic substitution reactions .

Properties

IUPAC Name

1-pyridin-4-ylethanone
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InChI

InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3
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InChI Key

WMQUKDQWMMOHSA-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=NC=C1
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Molecular Formula

C7H7NO
Record name 4-ACETYLPYRIDINE
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DSSTOX Substance ID

DTXSID0022147
Record name 4-Acetylpyridine
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Molecular Weight

121.14 g/mol
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Physical Description

4-acetylpyridine is a dark amber liquid. (NTP, 1992)
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Boiling Point

414 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
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Density

1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992)
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CAS No.

1122-54-9
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Synthesis routes and methods

Procedure details

Charge powdered KOtBu (221.1 g, 1.93 moles, 1.40 eq.) to Reactor A, then charge DMSO (2 L) at 25° C. over 10 min. The KOtBu/DMSO solution is stirred for 30 min at 23° C., then a solution of 4-acetyl pyridine (92 mL, 2.07 moles, 1.50 eq) in DMSO (250 mL) is prepared in reactor B. The contents of reactor B are added to Reactor A over 10 minutes, then the Reactor A enolate solution is stirred at 23° C. for 1 h. In a separate 12-L flask (Reactor C), solid LiOH (84.26 g, 3.45 moles, 2.0 eq) is poured into a mixture of (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone (500.0 g, 1.34 moles, 1.0 eq) and DMSO (2 L), with stirring, at 23° C. The enolate solution in reactor A is then added to Reactor C over a period of at least 15 minutes, and the red suspension warmed to 40° C. The reaction is stirred for 3 h, after which time HPLC analysis reveals less than 2% (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone. Toluene (2.5 L) is charged, and the reactor temperature cooled to 30° C. The mixture is quenched by addition of glacial acetic acid (316 mL, 5.52 moles, 4.0 eq), followed by 10% NaCl (2.5 L). The biphasic mixture is transferred to a 22-L bottom-outlet Morton flask, and the aqueous layer is removed. The aqueous layer is then extracted with toluene (750 mL). The combined organic layers are washed with 10% NaCl (750 mL), then concentrated to 4 volumes and transferred to a 12-L Morton flask and rinsed with isopropyl acetate (4 vol, 2 L). The opaque amber solution is warmed to 75 degrees to 75° C. over 40 min. Benzoic acid (171.1 g, 1.34 moles, 1.0 eq) is dissolved in hot isopropyl acetate (1.5 L), and charged to the crude free base solution over at least 30 min. The crude solution containing benzoate salt is stirred for 0.5 h at 75° C. then cooled to 23° C. When solids are first observed, the cooling is stopped and the mixture is aged for an hour at the temperature at which crystals are first observed. Alternatively, if seed crystal is available, the mixture may be seeded with (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate (2.25 g) at 75° C., followed by stirring for 0.5 h at 75° C., then cooling to 23° C. over at least 1.5 h. The mixture is then cooled to <5° C., then filtered through paper on a 24 cm single-plate filter. The filter cake is then rinsed with cold i-PrOAc (750 mL) to produce granular crystals of bright orange-red color. The wet solid is dried at 55° C. to produce 527.3 g (83% yield) with 99.9% purity. (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate. Anal. Calcd. for C26H19N2ClO4: C, 68.05; H, 4.17; N, 7.13. Found: C, 67.89; H, 4.15; N 6.05. HRMS: calcd for C19H13ClN2O2, 336.0666. found 336.0673.
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
221.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
171.1 g
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
benzoate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
2.25 g
Type
catalyst
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Eight
Name
KOtBu DMSO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
2.5 L
Type
solvent
Reaction Step Ten
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
84.26 g
Type
reactant
Reaction Step Twelve
Quantity
500 g
Type
reactant
Reaction Step Twelve
Name
Quantity
2 L
Type
solvent
Reaction Step Twelve
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
316 mL
Type
reactant
Reaction Step Fifteen
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetylpyridine
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4-Acetylpyridine
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4-Acetylpyridine
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4-Acetylpyridine
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4-Acetylpyridine
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4-Acetylpyridine
Customer
Q & A

Q1: What is the molecular formula and weight of 4-acetylpyridine?

A1: The molecular formula of this compound is C₇H₇NO, and its molecular weight is 121.14 g/mol. [, ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques include:

  • Fourier-transform infrared spectroscopy (FT-IR): Identifies functional groups and bonding modes. [, , , , , ]
  • Nuclear magnetic resonance spectroscopy (NMR): Provides structural information and confirms the presence of specific protons. [, , , , ]
  • Ultraviolet-visible spectroscopy (UV-Vis): Investigates electronic transitions and complexation behavior. [, , , , , , , ]

Q3: How does the acetyl group in this compound influence its coordination properties compared to pyridine?

A3: The electron-withdrawing nature of the acetyl group reduces the electron density on the nitrogen atom, making this compound a weaker base compared to pyridine. This affects its coordination ability and the stability of the resulting complexes. [, ]

Q4: What types of metal complexes are commonly formed with this compound?

A4: this compound forms complexes with various transition metals, including copper(II), [, , , , , ] nickel(II), [, , , ] cobalt(II), [, , , ] zinc(II), [, ] cadmium(II), [] manganese(II), [, ] and samarium(III). [, ] These complexes exhibit diverse structural motifs, ranging from discrete molecules to one-dimensional chains and two-dimensional layers. [, , , , , ]

Q5: What is the role of this compound in influencing the formation of supramolecular structures?

A5: this compound can participate in hydrogen bonding, influencing the assembly of supramolecular structures. For instance, in complexes with meso-tetra(carboxyphenyl)porphyrins, this compound can disrupt the formation of multiporphyrin arrays by preferentially interacting with carboxylic acid groups. [] This highlights its role in controlling intermolecular interactions and crystal packing.

Q6: Can this compound undergo chemical transformations in the presence of metal ions?

A6: Yes, this compound can undergo aerobic oxidation in the presence of copper(II) ions and O₂, leading to the formation of isonicotinate (ina). [] This transformation highlights the potential for using this compound as a precursor for other ligands in coordination chemistry.

Q7: What are some potential applications of this compound and its derivatives?

A7: this compound and its derivatives have shown potential in various fields, including:

  • Corrosion inhibition: Thiosemicarbazone derivatives of this compound, particularly their copper(II) complexes, have demonstrated potential as corrosion inhibitors. []
  • Antimicrobial activity: Terpolymers incorporating this compound oxime moieties exhibit promising antimicrobial properties against a range of microorganisms. []
  • Antitumor activity: Copper(I) and copper(II) complexes of this compound thiosemicarbazone derivatives demonstrate antiproliferative activity against glioblastoma cells, surpassing the potency of cisplatin. []
  • Antibacterial activity: Transition metal complexes of this compound Schiff base derivatives show significant antibacterial activity compared to the free ligands. []

Q8: Are there studies investigating the structure-activity relationships (SAR) of this compound derivatives?

A8: Yes, several studies have explored SAR, particularly for its derivatives as potential drug candidates:

  • (Thiazol-2-yl)hydrazone derivatives: These derivatives exhibit inhibitory effects on human monoamine oxidase (hMAO) A and B enzymes. The position of the pyridine ring and the substituents on the thiazole ring significantly influence their inhibitory activity and selectivity. []
  • Thiosemicarbazone derivatives: Copper complexes of these derivatives demonstrate varying levels of antiproliferative activity against glioblastoma cells. The structure of the thiosemicarbazone ligand, including the substituents and the metal ion, significantly impacts their potency. []
  • Ruthenium(II) bis(bipyridine) complexes: The position of the acetyl substituent on the pyridine ring in these complexes influences their electronic structure, spectroscopic properties, and photochemical behavior. []

Q9: Have computational methods been employed to study this compound and its derivatives?

A9: Yes, computational methods have been employed for:

  • Vibrational frequency calculations: Density Functional Theory (DFT) calculations, using basis sets like LANL2DZ and SDD, have been used to predict and assign vibrational frequencies of this compound and its zinc(II) halide complexes, providing insights into their structural and spectroscopic properties. []
  • Molecular modeling: Molecular modeling studies have been crucial in understanding the structure-activity relationships of this compound derivatives, particularly as inhibitors of hMAO enzymes. These studies provide insights into binding interactions and guide the design of more potent and selective inhibitors. []
  • Magnetostructural correlations: Density functional theory (DFT) calculations have been employed to calculate the exchange constants in nickel(II) thiocyanate coordination polymers containing this compound. These calculations provide valuable insights into the magnetic behavior of these materials. []

Q10: Are there studies on the photochemistry of this compound complexes?

A10: Yes, time-resolved infrared spectroscopy (TRIR) has been employed to investigate the photochemical behavior of tungsten pentacarbonyl complexes containing this compound. [] These studies provide information about the excited state dynamics and photodissociation pathways of these complexes. []

Q11: Has the reduction behavior of this compound complexes been explored?

A11: Yes, electrochemical techniques like cyclic voltammetry, coupled with electron spin resonance (ESR) spectroscopy, have been used to study the reduction of group VIB metal pentacarbonyl complexes containing this compound. [] These studies provide information about the electron accepting properties of these complexes and the localization of the unpaired electron upon reduction. []

Q12: Are there any studies examining the impact of solvents on the reactivity of this compound complexes?

A12: Yes, research on non-heme diiron enzyme model compounds containing this compound as a ligand has shown that the presence of water can induce structural changes and significantly accelerate the oxygenation rates of these complexes. [] These findings emphasize the importance of considering solvent effects in the reactivity of metal complexes. []

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